molecular formula C20H25NO2S B12598498 3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol CAS No. 892405-37-7

3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol

Cat. No.: B12598498
CAS No.: 892405-37-7
M. Wt: 343.5 g/mol
InChI Key: UQUVCGBUAGREHV-UHFFFAOYSA-N
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Description

3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol is a complex organic compound that features a tetrahydroisoquinoline core with a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol typically involves multiple steps. One common route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methylsulfanyl group and the phenyl ring. The final step involves the attachment of the propan-1-ol moiety.

    Formation of Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a methylsulfanyl group.

    Attachment of Propan-1-ol: The final step involves the reaction of the intermediate with an appropriate alcohol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrahydroisoquinoline core or the phenyl ring, potentially leading to the formation of dihydro or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the hydroxyl group of the propan-1-ol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives, fully reduced derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore for drug development, particularly in targeting neurological pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the methylsulfanyl group may also play a role in modulating its activity by influencing its electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.

    2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-4-(methylsulfanyl)quinolines: These compounds have an indole moiety instead of the tetrahydroisoquinoline core.

Uniqueness

The uniqueness of 3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds .

Properties

CAS No.

892405-37-7

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propan-1-ol

InChI

InChI=1S/C20H25NO2S/c1-21-13-16-12-17(23-11-3-10-22)6-9-19(16)20(14-21)15-4-7-18(24-2)8-5-15/h4-9,12,20,22H,3,10-11,13-14H2,1-2H3

InChI Key

UQUVCGBUAGREHV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCO)C3=CC=C(C=C3)SC

Origin of Product

United States

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